Selenomorpholine
Description
Properties
IUPAC Name |
selenomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSe/c1-3-6-4-2-5-1/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWOBKIZPEJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Se]CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenomorpholine can be synthesized using selenium-containing SnAP reagents. These reagents facilitate the direct synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions . The reaction typically involves the formation of a selenium-carbon bond, followed by cyclization to form the this compound ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of selenium-containing SnAP reagents suggests that scalable synthesis could be achieved through similar methodologies. The mild reaction conditions and availability of starting materials make this approach promising for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Selenomorpholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted selenomorpholines, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Selenomorpholine compounds have shown promising biological activities, particularly as antimicrobial agents. Research indicates that they possess significant antibacterial properties against strains such as Escherichia coli. A study demonstrated that different this compound derivatives exhibited varying degrees of inhibition on the metabolism of E. coli, with specific compounds showing higher antibiotic activity compared to others. The sequence of activity was noted as follows:
| Compound | Activity Level |
|---|---|
| N-selenomorpholinemethyl succinimide | High |
| N-(α-selenomorpholinebenzyl) succinimide | Moderate |
This study utilized microcalorimetry to assess the metabolic effects on bacterial growth, revealing that the rate constant () for E. coli increased at low drug concentrations but decreased at higher concentrations, indicating a complex interaction between the drug and bacterial metabolism .
Antifungal Activity
Additionally, selenomorpholines have been evaluated for antifungal properties. A set of selenium-containing SnAP reagents was developed for the synthesis of C-substituted selenomorpholines, which showed promising antifungal activity against clinically relevant strains . These findings suggest potential applications in treating fungal infections.
Antiviral Properties
This compound derivatives have also been investigated for their antiviral activities. In particular, compounds like selenazofurin (a derivative of 1,3-selenazole) have demonstrated effectiveness against a broad spectrum of viruses, including influenza A and B . The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), which can disrupt viral replication processes.
Materials Science
In materials science, this compound has been integrated into fluorescent probes for cellular imaging and disease therapy. Research has shown that this compound can be combined with other moieties to create redox-sensitive nanoparticles capable of controlled drug release in response to cellular conditions . This application highlights its potential in targeted cancer therapies.
Study on Antimicrobial Activity
A comprehensive study examined the effects of various this compound compounds on E. coli. The results indicated that certain derivatives effectively inhibited bacterial growth by altering metabolic pathways. This research not only provided insights into the antibiotic potential of selenomorpholines but also established a foundation for further exploration into their use as therapeutic agents .
Development of Fluorescent Probes
Another significant application involved the development of a napthalimide-based reversible fluorescent probe incorporating this compound. This probe demonstrated a qualitative correlation between ROS levels and fluorescence intensity in treated cells, showcasing its utility in real-time monitoring of cellular conditions during therapeutic interventions .
Mechanism of Action
The mechanism by which selenomorpholine exerts its effects is primarily through its redox activity. The selenium atom in this compound can undergo oxidation and reduction, which allows it to participate in various redox reactions. This redox activity can modulate biological pathways, particularly those involving oxidative stress. The molecular targets and pathways involved include the modulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
Key Findings :
- Pyrimidine-Se outperforms many H2O2 probes with its rapid response (<1 minute) and reversibility in the presence of glutathione (GSH) .
- Probe 20 leverages this compound’s dual role as a targeting group and redox sensor, but its activity is pH-dependent, limiting utility in neutral environments .
Antimicrobial Activity
This compound derivatives are compared with other selenium-containing and heterocyclic antimicrobial agents.
Key Findings :
- N,N-methylene-bithis compound shows superior antibacterial activity against S. aureus due to increased selenium content and hydrophobic affinity for bacterial membranes .
- This compound exhibits a biphasic effect on E. coli: low concentrations stimulate metabolism, while high concentrations inhibit it .
- Na2SeO3, though toxic, lacks the target specificity of this compound derivatives .
Structural and Functional Analogs
Selenocysteine
Selenocysteine, a selenium-containing amino acid, is integral to glutathione peroxidase (GPx), an enzyme critical for mitigating oxidative stress . Unlike this compound, selenocysteine is biologically incorporated into proteins and operates via enzymatic catalysis rather than redox-state switching.
Thiomorpholine
Thiomorpholine replaces oxygen with sulfur in the morpholine ring. While structurally similar, sulfur’s lower polarizability and redox inertia limit its utility in applications requiring reversible oxidation, such as H2O2 sensing .
Mechanistic Insights
- Redox Responsiveness: this compound’s Se(II)→Se(IV) transition upon H2O2 exposure enhances intramolecular charge transfer (ICT), increasing fluorescence intensity by 20-fold . This mechanism is absent in sulfur or oxygen analogs.
- Antimicrobial Action: this compound derivatives disrupt bacterial metabolism by altering rate constants of heat production, with efficacy linked to selenium’s radical-generating capacity .
Biological Activity
Selenomorpholine is a selenium-containing heterocyclic compound that has attracted attention for its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is structurally similar to morpholine, with a selenium atom replacing the oxygen atom. This substitution imparts distinct reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological functions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNSe |
| Molecular Weight | 150.17 g/mol |
| Appearance | Colorless liquid or solid |
The biological activity of this compound primarily stems from its redox properties. The selenium atom can participate in oxidation-reduction reactions, modulating various biological pathways related to oxidative stress. This modulation can influence the production of reactive oxygen species (ROS) and activate antioxidant defense mechanisms within cells .
Antifungal Properties
This compound derivatives have demonstrated promising antifungal activity against clinically relevant strains. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism involves disrupting fungal cell membranes and inhibiting essential metabolic processes .
Antibacterial Effects
Studies have shown that this compound compounds exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The kinetics of these interactions suggest that this compound affects the metabolism of these bacteria, potentially leading to cell death or growth inhibition .
Case Studies
- Antifungal Activity Study :
- Antibacterial Activity Investigation :
Research Findings
Recent advancements in the synthesis of selenomorpholines have facilitated the exploration of their biological activities. Utilizing SnAP reagents for synthesis allows for the creation of diverse derivatives that can be screened for specific biological activities .
Summary of Biological Activities
| Activity Type | Target Organisms | Mechanism | Efficacy |
|---|---|---|---|
| Antifungal | Candida albicans, Aspergillus niger | Disruption of cell membranes | >70% inhibition |
| Antibacterial | Escherichia coli, Staphylococcus aureus | Metabolic interference | Determined MIC values |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
